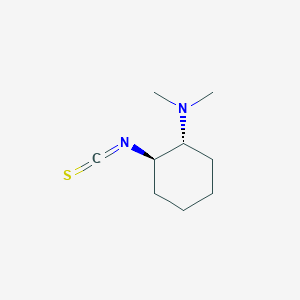

(1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine

Description

(1R,2R)-2-Isothiocyanato-N,N-dimethylcyclohexan-1-amine is a chiral cyclohexane-based amine featuring an isothiocyanate (-NCS) group and dimethylamine substituents. This compound is primarily utilized in asymmetric synthesis as a key intermediate for constructing thiourea derivatives, which act as catalysts in stereoselective reactions. For example, it reacts with sulfonamides in tetrahydrofuran (THF) to form thiourea-linked products, enabling enantioselective amination of cyclic β-keto esters . Its stereochemical rigidity and electrophilic isothiocyanate group distinguish it from other cyclohexane-derived amines.

Propriétés

Formule moléculaire |

C9H16N2S |

|---|---|

Poids moléculaire |

184.30 g/mol |

Nom IUPAC |

(1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine |

InChI |

InChI=1S/C9H16N2S/c1-11(2)9-6-4-3-5-8(9)10-7-12/h8-9H,3-6H2,1-2H3/t8-,9-/m1/s1 |

Clé InChI |

LMYQAGLOKDCFMQ-RKDXNWHRSA-N |

SMILES isomérique |

CN(C)[C@@H]1CCCC[C@H]1N=C=S |

SMILES canonique |

CN(C)C1CCCCC1N=C=S |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la (1R,2R)-2-isothiocyanato-N,N-diméthylcyclohexan-1-amine implique généralement la réaction de la (1R,2R)-2-amino-N,N-diméthylcyclohexan-1-amine avec le thiophosgène (CSCl2) dans des conditions contrôlées. La réaction est réalisée dans un solvant inerte tel que le dichlorométhane à basse température pour empêcher les réactions secondaires et garantir un rendement élevé.

Méthodes de production industrielle

Pour la production à l'échelle industrielle, la synthèse peut être optimisée en utilisant des réacteurs à écoulement continu, ce qui permet un meilleur contrôle des paramètres de réaction et une sécurité accrue. L'utilisation de systèmes automatisés peut également améliorer l'efficacité et la capacité du processus de production.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie

En chimie, la (1R,2R)-2-isothiocyanato-N,N-diméthylcyclohexan-1-amine est utilisée comme élément constitutif pour la synthèse de diverses molécules complexes. Sa nature chirale la rend précieuse dans la synthèse de composés énantiomériquement purs.

Biologie

En recherche biologique, ce composé est utilisé pour étudier les mécanismes enzymatiques et les interactions protéine-ligand. Sa capacité à former des liaisons covalentes stables avec des nucléophiles la rend utile pour le marquage et le sondage des molécules biologiques.

Médecine

En médecine, la (1R,2R)-2-isothiocyanato-N,N-diméthylcyclohexan-1-amine est étudiée pour son potentiel en tant qu'agent thérapeutique. Ses dérivés se sont avérés prometteurs dans le développement de médicaments ciblant des enzymes et des récepteurs spécifiques.

Industrie

Dans le secteur industriel, ce composé est utilisé dans la production de produits chimiques et de matériaux de spécialité. Sa réactivité et sa stabilité la rendent adaptée à diverses applications, notamment la synthèse de polymères et de revêtements.

Mécanisme d'action

Le mécanisme d'action de la (1R,2R)-2-isothiocyanato-N,N-diméthylcyclohexan-1-amine implique la formation de liaisons covalentes avec des sites nucléophiles sur les molécules cibles. Cette interaction peut inhiber l'activité des enzymes ou modifier la fonction des protéines en modifiant leurs sites actifs. Le groupe isothiocyanate du composé est particulièrement réactif envers les groupes thiol et amino, ce qui le rend efficace pour cibler les résidus cystéine et lysine dans les protéines.

Applications De Recherche Scientifique

Synthetic Applications

The compound serves as a versatile building block in organic synthesis due to its unique functional groups. Below are some notable applications:

- Synthesis of Bioactive Compounds :

- Ligand in Catalysis :

- Chiral Separations :

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of (1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine in synthesizing novel anticancer agents through a multi-component reaction involving isothiocyanates. The resulting compounds exhibited significant cytotoxicity against cancer cell lines, highlighting the compound's potential in drug development .

Case Study 2: Agrochemical Development

Research has shown that derivatives of (1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine can be used to create effective herbicides and pesticides. The isothiocyanate functionality enhances the biological activity against specific pests while minimizing environmental impact compared to traditional chemicals .

Data Table of Applications

Mécanisme D'action

The mechanism of action of Cyclohexanamine, 2-isothiocyanato-N,N-dimethyl-, (1R,2R)- involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification of their function. The molecular targets include amino acid residues such as lysine, cysteine, and histidine, which contain nucleophilic side chains. The pathways involved in these reactions are typically those associated with enzyme inhibition or protein cross-linking.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below summarizes critical differences between the target compound and analogous cyclohexane-based amines:

Reactivity and Selectivity

- Isothiocyanate Reactivity : The -NCS group in the target compound enables nucleophilic attack by amines or thiols, forming thioureas or thioether linkages. This reactivity is absent in dimethyl- or diisobutyl-substituted analogues, which primarily act as ligands or bases .

- Steric and Electronic Effects: The diisobutyl derivative () exhibits dynamic stereochemistry at nitrogen due to bulky substituents, enhancing its efficacy in stereoselective organometallic reactions. The dimethyl analogue () forms weak N–H⋯N hydrogen bonds in its crystal lattice, influencing its hygroscopicity and stability .

Crystallographic and Physical Properties

- (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine crystallizes in the orthorhombic system (space group P2₁2₁2₁) with weak N–H⋯N hydrogen bonds (N1–N2′ distance: 3.250 Å) .

- The diisobutyl derivative () adopts a P2₁2₁2₁ space group with mixed nitrogen configurations (75% S, 25% R), highlighting conformational flexibility absent in the target compound .

Activité Biologique

(1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound is classified as an isothiocyanate, a functional group known for its reactivity and biological significance. Isothiocyanates are often derived from glucosinolates found in cruciferous vegetables and have been studied for their anticancer properties.

Synthesis

The synthesis of (1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine typically involves the reaction of N,N-dimethylcyclohexan-1-amine with a suitable isothiocyanate precursor. The reaction conditions may vary, but common methods include:

- Reaction with thiophosgene : This method involves treating the amine with thiophosgene under controlled conditions to yield the desired isothiocyanate.

- Use of potassium thiocyanate : Another approach is to react the amine with potassium thiocyanate in the presence of a suitable solvent.

Isothiocyanates are known to exhibit various biological activities, including:

- Anticancer Activity : Isothiocyanates have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of signaling pathways.

- Antimicrobial Properties : Some studies suggest that isothiocyanates possess antimicrobial activity against a range of pathogens, making them potential candidates for developing new antimicrobial agents.

Case Studies and Research Findings

- Anticancer Properties : A study examined the effects of various isothiocyanates on cancer cell lines. It was found that (1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine exhibited significant cytotoxicity against breast cancer cells, with an IC50 value indicating effective inhibition at micromolar concentrations .

- Mechanism of Action in Antimicrobial Activity : Research indicated that this compound could disrupt bacterial cell membranes, leading to increased permeability and eventual cell death. This mechanism was validated through assays measuring bacterial viability post-treatment .

- Comparative Studies : Comparative studies involving other isothiocyanates revealed that (1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine had superior activity compared to structurally similar compounds. This was attributed to its unique steric configuration that enhances interaction with biological targets .

Data Tables

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.